![molecular formula C12H15N B021259 2-[4-(Propan-2-yl)phenyl]propanenitrile CAS No. 106112-20-3](/img/structure/B21259.png)
2-[4-(Propan-2-yl)phenyl]propanenitrile
Übersicht
Beschreibung
2-[4-(Propan-2-yl)phenyl]propanenitrile, also known as IPPN, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research fields. IPPN is a nitrile derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 2-[4-(Propan-2-yl)phenyl]propanenitrile is not well understood, but it has been suggested to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-[4-(Propan-2-yl)phenyl]propanenitrile has also been shown to inhibit the growth of cancer cells in vitro, although the mechanism of action is not clear.
Biochemische Und Physiologische Effekte
2-[4-(Propan-2-yl)phenyl]propanenitrile has been shown to have anti-inflammatory and antioxidant properties in vitro. It has also been shown to inhibit the growth of cancer cells in vitro, although further studies are needed to determine its potential as an anticancer agent. 2-[4-(Propan-2-yl)phenyl]propanenitrile has been shown to have low toxicity in vitro, but further studies are needed to determine its toxicity in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[4-(Propan-2-yl)phenyl]propanenitrile in lab experiments include its ease of synthesis, low toxicity, and potential application in drug discovery and metal-catalyzed reactions. The limitations of using 2-[4-(Propan-2-yl)phenyl]propanenitrile in lab experiments include its limited solubility in water and its potential instability under certain conditions.
Zukünftige Richtungen
For research on 2-[4-(Propan-2-yl)phenyl]propanenitrile include the synthesis of analogs with improved solubility and stability, the investigation of its potential as an anticancer agent in vivo, and the development of ligands for metal-catalyzed reactions. 2-[4-(Propan-2-yl)phenyl]propanenitrile may also have potential application in the development of new materials and polymers. Overall, 2-[4-(Propan-2-yl)phenyl]propanenitrile has shown significant potential in various research fields, and further studies are needed to fully understand its mechanism of action and potential applications.
Wissenschaftliche Forschungsanwendungen
2-[4-(Propan-2-yl)phenyl]propanenitrile has been widely used in scientific research due to its potential application in various fields. It has been used as a building block for the synthesis of other compounds, such as 4-(4-hydroxyphenyl)-3-buten-2-one and 4-(4-hydroxyphenyl)-3-buten-2-ol, which have potential application in drug discovery. 2-[4-(Propan-2-yl)phenyl]propanenitrile has also been used in the synthesis of ligands for metal-catalyzed reactions and as a precursor for the synthesis of polymers.
Eigenschaften
CAS-Nummer |
106112-20-3 |
|---|---|
Produktname |
2-[4-(Propan-2-yl)phenyl]propanenitrile |
Molekularformel |
C12H15N |
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
2-(4-propan-2-ylphenyl)propanenitrile |
InChI |
InChI=1S/C12H15N/c1-9(2)11-4-6-12(7-5-11)10(3)8-13/h4-7,9-10H,1-3H3 |
InChI-Schlüssel |
JYOPIUADEJQGBT-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(C)C#N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(C)C#N |
Synonyme |
Benzeneacetonitrile, alpha-methyl-4-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


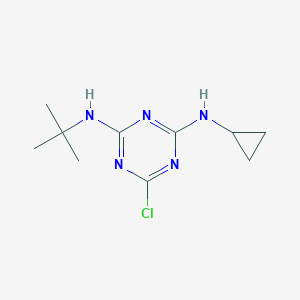
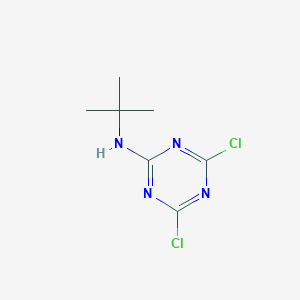
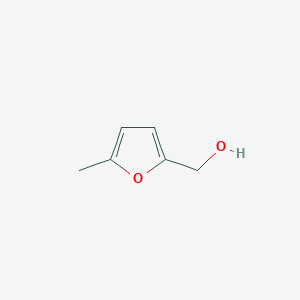
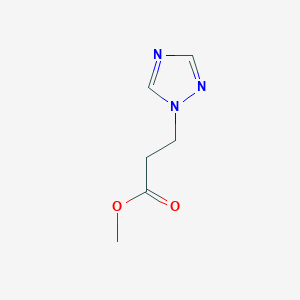
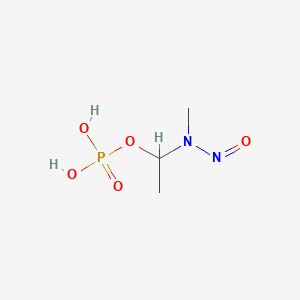
![2-[(Acetyloxy)methyl]-6-[(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undec-7-yl)oxy]tetrahydro-2h-pyran-3,4,5-triyl triacetate(non-preferred name)](/img/structure/B21193.png)
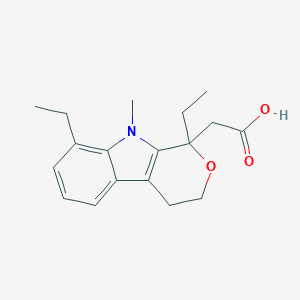
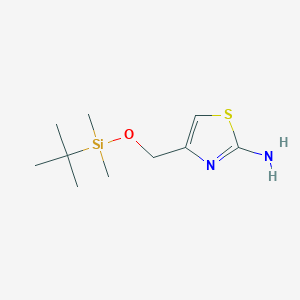
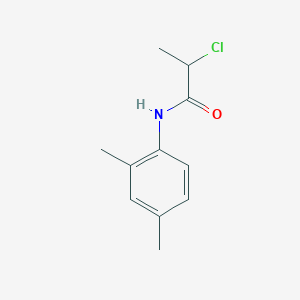
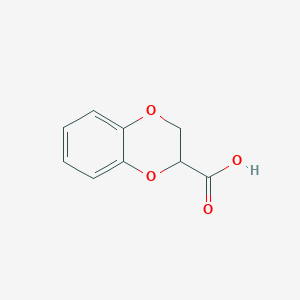

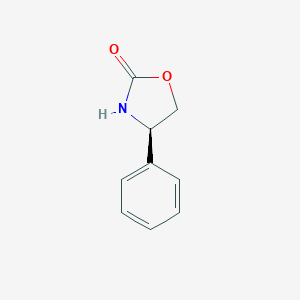
![3-[4-(Methylsulfanyl)phenyl]acrylic acid](/img/structure/B21213.png)